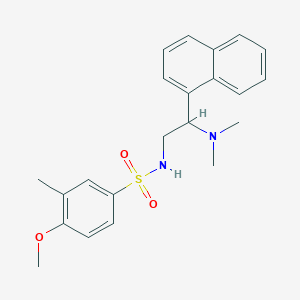

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Description

N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a naphthalene core, a dimethylaminoethyl side chain, and a substituted benzene sulfonamide group.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-16-14-18(12-13-22(16)27-4)28(25,26)23-15-21(24(2)3)20-11-7-9-17-8-5-6-10-19(17)20/h5-14,21,23H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLKKVRWHVVBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, commonly referred to as compound X , is a sulfonamide derivative characterized by its complex structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of compound X, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of compound X can be represented as follows:

This structure features a naphthyl group, a dimethylamino group, and a methoxy-substituted aromatic ring, which contribute to its biological properties.

Pharmacological Properties

Compound X exhibits several pharmacological activities that have been investigated in various studies:

- Anticancer Activity : Preliminary studies suggest that compound X may possess anticancer properties. Its structure allows it to interact with cellular pathways involved in tumor growth and proliferation.

- Antimicrobial Activity : Research indicates that sulfonamide derivatives can exhibit antimicrobial effects. Compound X's sulfonamide moiety may contribute to this activity by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

The mechanisms through which compound X exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.

- Interaction with Receptors : Compound X may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have explored the biological activity of compound X:

- Study on Anticancer Efficacy : A study conducted on human cancer cell lines demonstrated that compound X inhibited cell proliferation in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity against certain cancer types.

- Antimicrobial Testing : In vitro testing against various bacterial strains showed that compound X had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, suggesting moderate antimicrobial activity.

Data Table: Biological Activity Summary

| Activity Type | Description | IC50/MIC Values |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | IC50 ~ 15 µM |

| Antimicrobial | Inhibits growth of bacteria | MIC 8 - 32 µg/mL |

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of naphthalene, sulfonamide, and dimethylaminoethyl groups distinguishes it from analogues. Comparative stability and synthetic accessibility (vs. thiourea derivatives requiring cold storage) may enhance its practicality in industrial or pharmaceutical settings .

Q & A

Q. What are the optimal synthetic routes and conditions for this compound?

The compound can be synthesized via a multi-step condensation reaction. A validated method involves reacting β-naphthol with benzaldehyde and ethylenediamine in ethanol under reflux for 72 hours, followed by crystallization (methanol:water, 4:1) to achieve 75% yield. Key parameters include stoichiometric ratios, solvent choice, and extended reaction times to ensure complete imine formation . Characterization via IR (e.g., -OH at 3530 cm⁻¹, -NH at 3310 cm⁻¹) and NMR (distinct δH signals for naphthalene protons and ethylenediamine chains) is critical for structural confirmation .

Q. How do solubility and stability impact experimental design?

Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and stability under acidic/basic conditions must be empirically tested. For example, chloroform extraction is effective post-synthesis due to the compound’s lipophilic naphthalene moiety . Stability studies using HPLC or TLC under varying pH and temperatures (e.g., 25°C vs. 40°C) are recommended to optimize storage conditions .

Q. Which spectroscopic techniques are most reliable for structural elucidation?

A combination of:

- ¹H/¹³C NMR to resolve proton environments (e.g., aromatic protons at δH 7.41–7.75 ppm) and carbon backbone signals.

- IR spectroscopy to identify sulfonamide (-SO₂NH-) and methoxy (-OCH₃) groups.

- Mass spectrometry (EI-MS) to confirm molecular weight (e.g., m/z 292.07 for related naphthalene derivatives) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst selection) . Molecular docking can further predict biological target interactions, guiding functional group modifications .

Q. What strategies resolve contradictions in spectroscopic vs. computational data?

Discrepancies (e.g., unexpected NMR splitting) require:

- Control experiments (e.g., synthesizing analogs to isolate variables).

- Dynamic NMR studies to assess conformational exchange.

- Cross-validation with X-ray crystallography or high-resolution MS .

Q. How do reaction kinetics influence yield and purity?

Pseudo-first-order kinetics experiments (varying reagent concentrations) identify rate-limiting steps. For example, prolonged reaction times (72+ hours) may be necessary for sterically hindered intermediates. Statistical design of experiments (DoE) can model interactions between temperature, pH, and catalyst loading to maximize yield .

Q. What mechanistic insights explain sulfonamide group reactivity?

The sulfonamide’s electron-withdrawing nature directs electrophilic substitution on the naphthalene ring. Mechanistic studies using isotopic labeling (e.g., ¹⁵N) or in situ FTIR can track intermediates. For instance, sulfonamide deprotonation under basic conditions enhances nucleophilicity, affecting coupling reactions .

Methodological Frameworks

Q. How to design a robust purification protocol?

- Step 1 : Liquid-liquid extraction (chloroform/water) removes polar impurities.

- Step 2 : Column chromatography (silica gel, hexane:ethyl acetate gradient) separates diastereomers.

- Step 3 : Recrystallization (methanol:water) ensures high purity (>95%) .

Q. What statistical methods validate experimental reproducibility?

- ANOVA to assess batch-to-batch variability.

- Principal Component Analysis (PCA) to correlate spectroscopic data with purity metrics.

- Response Surface Methodology (RSM) for multi-factor optimization .

Q. How to evaluate biological activity without commercial assays?

- Fluorescence quenching assays (e.g., binding to serum albumin) using spectrofluorometry.

- Microscale thermophoresis (MST) to measure binding constants with minimal sample .

Data Analysis and Interpretation

Q. How to interpret conflicting bioactivity results across studies?

Contradictions may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration). Meta-analysis using standardized protocols (e.g., IC₅₀ normalization) and orthogonal assays (e.g., Western blot vs. ELISA) can reconcile data .

Q. What computational tools predict metabolic stability?

Software like Schrödinger’s Metabolite or ADMET Predictor models phase I/II metabolism. For example, the dimethylamino group may undergo N-demethylation, predicted via cytochrome P450 docking simulations .

Ethical and Safety Considerations

Q. How to handle toxicity concerns during in vitro studies?

- MTT assays to determine IC₅₀ values and selectivity indices.

- Ames test for mutagenicity screening.

- Glovebox use when handling air-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.